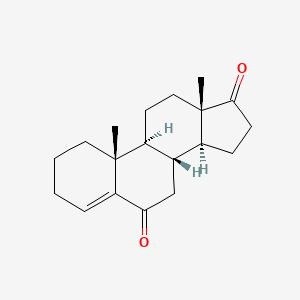
3-Methyl-4-phenyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-phenyl-1H-pyrrole is a natural product found in Anochetus mayri and Streptomyces with data available.
科学的研究の応用
1. Electronically Intercommunicating Iron Centers
Research on 3-Methyl-4-phenyl-1H-pyrrole derivatives, like 2,5-diferrocenyl-1-phenyl-1H-pyrrole, has explored their electronic and structural properties. These compounds show considerable electron delocalization and display notable electrochemical properties, including reversible electron transfer processes (Hildebrandt, Schaarschmidt, & Lang, 2011).
2. Antimicrobial Agents
Some derivatives of this compound, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, have been synthesized and found to possess significant antibacterial and antifungal activities. These activities are attributed to the presence of the heterocyclic ring in their structure (Hublikar et al., 2019).
3. Antimycobacterial Activity
Derivatives of 1,5-Diphenylpyrrole, a related compound, have shown promising activity against Mycobacterium tuberculosis. These derivatives possess varied lipophilicity and have been evaluated for their influence on antimycobacterial activity (Biava et al., 2008).
4. Corrosion Inhibitors
This compound derivatives have been studied for their potential as corrosion inhibitors. For example, 5-(Phenylthio)-3H-pyrrole-4-carbonitriles have shown effectiveness in inhibiting mild steel corrosion, acting as anodic type inhibitors (Verma et al., 2015).
5. Electropolymerization Applications
Aromatic pyrrole derivatives, including this compound, have been used to create self-assembled monolayers for electropolymerization. These monolayers improve the properties of (co)polymerized poly(pyrrole) layers, offering potential applications in electrochemical devices (Schneider et al., 2017).
特性
分子式 |
C11H11N |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
3-methyl-4-phenyl-1H-pyrrole |
InChI |
InChI=1S/C11H11N/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h2-8,12H,1H3 |
InChIキー |
WGLKMXOTGOECNA-UHFFFAOYSA-N |
SMILES |
CC1=CNC=C1C2=CC=CC=C2 |
正規SMILES |
CC1=CNC=C1C2=CC=CC=C2 |
同義語 |
3-Me-4-Ph-pyrrole 3-methyl-4-phenylpyrrole |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


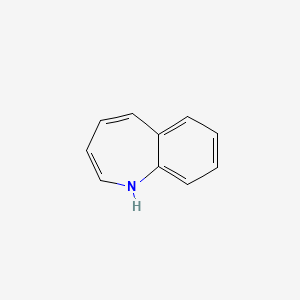
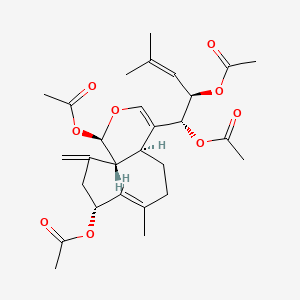
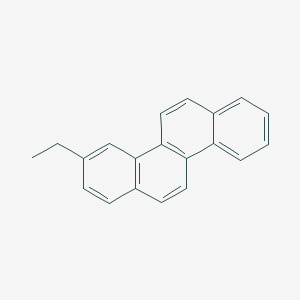
![(4aalpha,8abeta)-8beta-[(2,6,6-Trimethyl-5beta-chlorotetrahydro-2H-pyran)-2alpha-yl]-1alpha,5alpha-diisocyano-2,5-dimethyldecahydronaphthalen-2beta-ol](/img/structure/B1252542.png)
![N-[2-(diaminomethylideneamino)oxyethyl]-2-[6-methyl-3-[(3-methylphenyl)sulfonylamino]-2-oxopyridin-1-yl]acetamide](/img/structure/B1252543.png)

![(1R,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1252548.png)
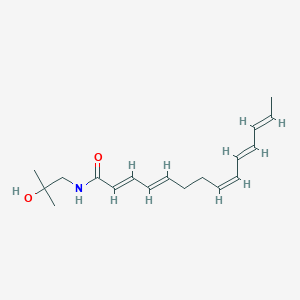
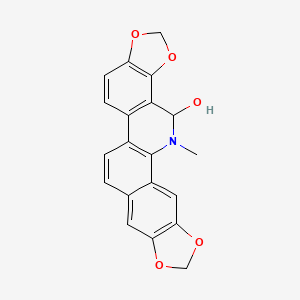
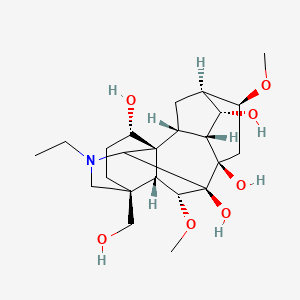
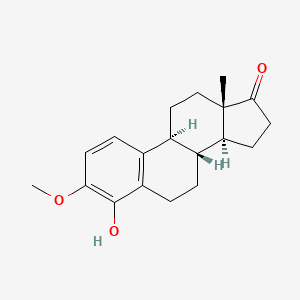
![1-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252555.png)
